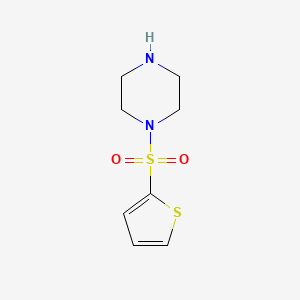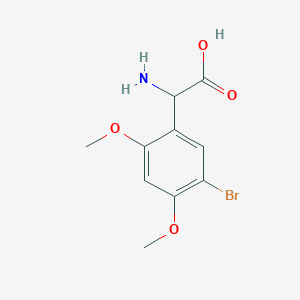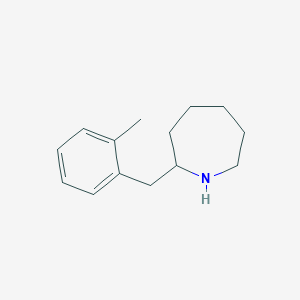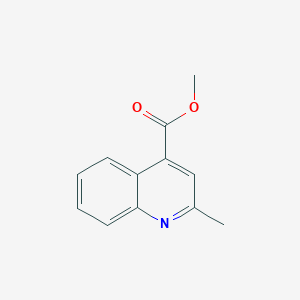
2-甲基喹啉-4-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-methylquinoline-4-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of methyl 2-methylquinoline-4-carboxylate consists of a quinoline ring system with a methyl group at the 2-position and a carboxylate ester group at the 4-position.
科学研究应用
Methyl 2-methylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Quinoline derivatives are explored for their anti-inflammatory, analgesic, and anticancer activities
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Methyl 2-methylquinoline-4-carboxylate is a derivative of quinoline, a heterocyclic compound that has been widely studied for its biological and pharmaceutical activities . .
Biochemical Pathways
Quinoline and its derivatives have been reported to have a wide range of biological and pharmaceutical activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
As a quinoline derivative, it may share some of the biological and pharmaceutical activities associated with this class of compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methylquinoline-4-carboxylate can be achieved through various methods. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and an enolisable ketone under acidic or basic conditions. Another method is the Doebner-Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as montmorillonite K-10 and ionic liquids . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Methyl 2-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed
The major products formed from these reactions include quinoline-4-carboxylic acids, alcohol derivatives, and various substituted quinoline compounds .
相似化合物的比较
Similar Compounds
2-Methylquinoline: Lacks the carboxylate ester group, making it less reactive in certain chemical reactions.
Quinoline-4-carboxylic acid: Has a carboxylic acid group instead of a carboxylate ester, affecting its solubility and reactivity.
2-Styrylquinoline-4-carboxylic acid: Contains a styryl group, which introduces additional steric and electronic effects
Uniqueness
Methyl 2-methylquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a carboxylate ester group allows for diverse chemical modifications and applications .
属性
IUPAC Name |
methyl 2-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGVYHBEXUHRHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399888 |
Source


|
| Record name | methyl 2-methylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55625-40-6 |
Source


|
| Record name | methyl 2-methylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)
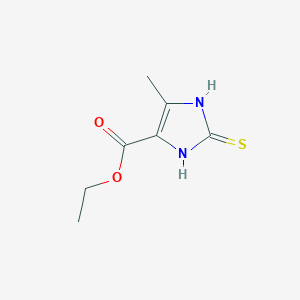
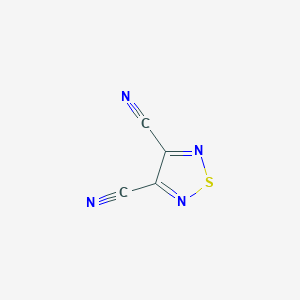
![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)
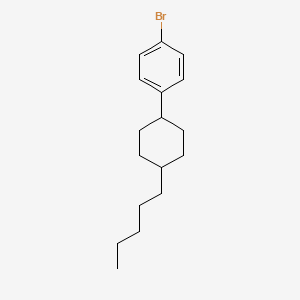
![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)
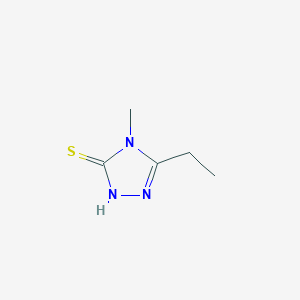
![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

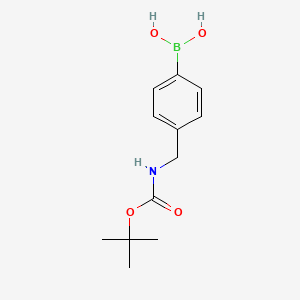
![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)
